![molecular formula C13H10F3NO4 B8314364 Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B8314364.png)
Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties and enhances its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H10F3NO4 |
|---|---|
Peso molecular |
301.22 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-7-10(12(18)19-2)11(17-21-7)8-3-5-9(6-4-8)20-13(14,15)16/h3-6H,1-2H3 |
Clave InChI |
UHRNTYFHBMLUAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

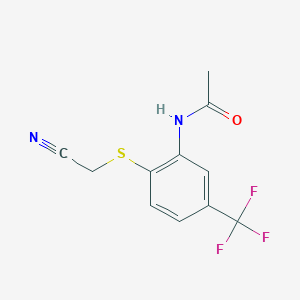
![4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8314306.png)

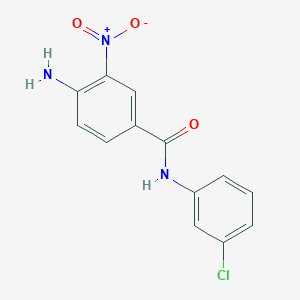
![3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole](/img/structure/B8314321.png)
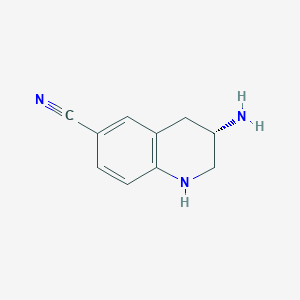
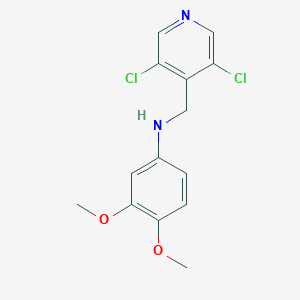
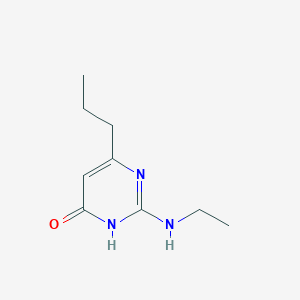
![4-[(ethylthio)methyl]-1-methyl-1H-pyrazole](/img/structure/B8314342.png)
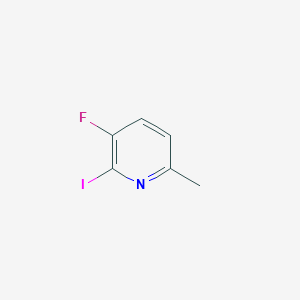
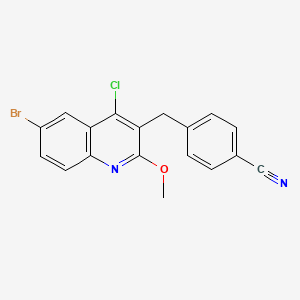
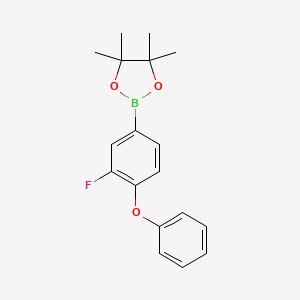
![3-Cyano-4-{[(1S)-1-methylpropyl]oxy}benzoic acid](/img/structure/B8314389.png)

